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Introduction
BMS-986143 is a potent and reversible oral inhibitor of Bruton's tyrosine kinase (BTK).[1][2]

BTK is a critical signaling enzyme in the B-cell antigen receptor (BCR) and Fc receptor (FcR)

pathways, making it a key therapeutic target for autoimmune diseases.[3] BMS-986143 has

demonstrated high selectivity and efficacy in various in vitro models, effectively blocking B-cell

activation and inflammatory cytokine production. These application notes provide detailed

protocols for key in vitro assays to evaluate the activity of BMS-986143.

Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of BMS-986143 across various

enzymatic and cellular assays.

Table 1: Enzymatic Activity of BMS-986143
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Target Kinase IC₅₀ (nM)

BTK 0.26

TEC 3

BLK 5

BMX 7

TXK 10

FGR 15

YES1 19

ITK 21

Data sourced from MedchemExpress and InvivoChem.[1][4]

Table 2: Cellular Activity of BMS-986143

Assay Description Cell Type IC₅₀ (nM)

BTK Inhibition (Ramos Cellular

Assay)
Ramos B Cells 6.9 ± 3.4

BTK Inhibition (Human Whole

Blood)
Human Whole Blood 25 ± 19

Calcium Flux Inhibition Ramos B Cells 7 ± 3

B Cell Proliferation Inhibition Human Peripheral B Cells 1 ± 0.4

CD86 Surface Expression

Inhibition
Human Peripheral B Cells 1 ± 0.5

TNFα Inhibition (FcγR

Signaling)
Human PBMCs 2

CD63 Expression Inhibition

(FcεRI Signaling)

Human Basophils (Whole

Blood)
54
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Data sourced from MedchemExpress and InvivoChem.[1][4]

Signaling Pathway
BMS-986143 primarily targets Bruton's tyrosine kinase (BTK), a key component of the B-cell

receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated, which in turn

activates downstream signaling molecules like phospholipase C γ2 (PLCγ2), leading to calcium

mobilization and the activation of transcription factors that drive B-cell proliferation,

differentiation, and survival. By inhibiting BTK, BMS-986143 blocks these downstream events.
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Caption: BTK Signaling Pathway Inhibition by BMS-986143.

Experimental Protocols
BTK Enzymatic Inhibition Assay
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This protocol describes a biochemical assay to determine the in vitro potency of BMS-986143
against purified BTK enzyme. A common method is the ADP-Glo™ Kinase Assay, which

measures the amount of ADP produced during the kinase reaction.

Workflow:
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Caption: General workflow for an in vitro BTK kinase inhibition assay.

Materials:

Recombinant active BTK enzyme

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂,

50μM DTT)[5]

Substrate (e.g., Poly (4:1 Glu, Tyr) peptide)[6]

ATP

BMS-986143

ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
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384-well assay plates

Procedure:

Prepare a 2X BTK enzyme solution in Kinase Assay Buffer.

Prepare a substrate/ATP mix in Kinase Assay Buffer. The final ATP concentration should be

close to the Kₘ for BTK.

Prepare serial dilutions of BMS-986143 in DMSO, then dilute further in Kinase Assay Buffer.

To a 384-well plate, add the inhibitor solution.

Add the 2X BTK enzyme solution to initiate the pre-incubation with the inhibitor.

Initiate the kinase reaction by adding the substrate/ATP mix. The final reaction volume is

typically 5-25 µL.[7]

Incubate the plate at 30°C for a defined period (e.g., 15-60 minutes).

Stop the reaction and measure ADP production following the ADP-Glo™ Kinase Assay

manufacturer's protocol.[5] a. Add ADP-Glo™ Reagent to terminate the kinase reaction and

deplete remaining ATP (incubate for 40 minutes at room temperature). b. Add Kinase

Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate for

30 minutes at room temperature).

Read the luminescence on a plate reader.

Calculate IC₅₀ values by fitting the data to a four-parameter logistic curve.

Ramos B Cell Calcium Flux Assay
This assay measures the ability of BMS-986143 to inhibit BCR-induced calcium mobilization in

Ramos B cells, a human Burkitt's lymphoma cell line.

Materials:

Ramos B cells
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Cell culture medium (e.g., RPMI 1640 with 10% FBS)

Calcium-sensitive dye (e.g., Indo-1 AM or Fluo-3 AM)[8][9]

BMS-986143

BCR agonist (e.g., anti-human IgM F(ab')₂ fragments)

Flow cytometer with UV excitation and dual-emission detection (for Indo-1) or a 488 nm laser

(for Fluo-3).

Procedure:

Culture Ramos B cells to a density of approximately 1-2 x 10⁶ cells/mL.

Load the cells with a calcium-sensitive dye. For example, incubate cells with 1.5 µM Indo-1

AM for 45 minutes at 37°C in the dark.[8]

Wash the cells twice to remove excess dye and resuspend in an appropriate buffer (e.g.,

RPMI with 2% FCS and 25mM HEPES).[8]

Pre-incubate the dye-loaded cells with various concentrations of BMS-986143 or vehicle

(DMSO) for 30-60 minutes at 37°C.

Acquire a baseline fluorescence reading on the flow cytometer for approximately 30-60

seconds.

Add the BCR agonist (e.g., anti-IgM) to the cell suspension while continuing to acquire data.

Record the fluorescence signal for a total of 3-5 minutes to capture the peak calcium flux and

subsequent return to baseline.

Analyze the data by calculating the ratio of calcium-bound to calcium-free dye fluorescence

over time. The inhibitory effect of BMS-986143 is determined by the reduction in the peak

fluorescence ratio compared to the vehicle control.

Calculate the IC₅₀ value from the dose-response curve.
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Human Peripheral Blood Mononuclear Cell (PBMC)
TNFα Release Assay
This protocol determines the potency of BMS-986143 in inhibiting Fcγ receptor-driven TNFα

production from human PBMCs.

Materials:

Human PBMCs, isolated from whole blood via Ficoll-Paque density gradient centrifugation.

[10]

Cell culture medium (e.g., RPMI 1640 with 10% FBS).

BMS-986143

Stimulant: Plate-bound immune complexes (e.g., human IgG).

Human TNFα ELISA kit.

Procedure:

Coat a 96-well plate with human IgG and incubate overnight at 4°C. Wash the plate to

remove unbound IgG.

Isolate PBMCs from healthy donor blood.

Resuspend PBMCs in culture medium at a concentration of 1 x 10⁶ cells/mL.

Add the PBMC suspension to the IgG-coated plate.

Immediately add serial dilutions of BMS-986143 or vehicle control to the wells.

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

Centrifuge the plate and collect the culture supernatants.

Quantify the concentration of TNFα in the supernatants using a human TNFα ELISA kit

according to the manufacturer's instructions.[11]
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Generate a dose-response curve and calculate the IC₅₀ value for TNFα inhibition.

Assays of Potential Interest (General Protocols)
While searches did not yield specific data for BMS-986143 in the following assays, general

protocols are provided for researchers interested in exploring broader compound activities.

Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method to assess target engagement in a cellular environment.[12] It

relies on the principle that a ligand binding to its target protein increases the protein's thermal

stability.[12]

Workflow:

Treat Cells with
Compound or Vehicle

Heat Cell Lysates
or Intact Cells to

Varying Temperatures

Separate Soluble and
Precipitated Proteins

(Centrifugation)

Detect Soluble Target
Protein (e.g., Western Blot,

ELISA, or Mass Spec)

Generate Melt Curve
and Determine Tagg

Click to download full resolution via product page

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Procedure (Western Blot Readout):

Culture cells of interest and treat with BMS-986143 or vehicle for a specified time.

Harvest cells, wash, and resuspend in a suitable buffer.

Aliquot the cell suspension into PCR tubes.

Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 40°C to 70°C).

Cool the samples to room temperature.

Lyse the cells (e.g., by freeze-thaw cycles).

Centrifuge at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
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Collect the supernatant containing the soluble protein fraction.

Analyze the amount of soluble target protein (BTK) in each sample by Western blot.

Plot the band intensity against temperature. A shift in the melting curve to a higher

temperature in the drug-treated samples indicates target engagement.

TNF-induced Necroptosis Assay
Necroptosis is a form of programmed cell death mediated by RIPK1, RIPK3, and MLKL.[13]

This assay can be used to screen for inhibitors of this pathway.

Procedure (HT-29 Cells):

Seed HT-29 human colon adenocarcinoma cells in a 96-well plate and allow them to adhere.

Pre-treat cells with the test compound (e.g., BMS-986143) and a pan-caspase inhibitor (e.g.,

20 µM Z-VAD-FMK) for 1-2 hours. The caspase inhibitor is crucial to block apoptosis and

channel the signaling towards necroptosis.

Induce necroptosis by adding a combination of human TNFα (e.g., 20 ng/mL) and a Smac

mimetic (e.g., 0.2 µM SM-164).[8]

Incubate for 18-24 hours.

Measure cell viability using a suitable method, such as CellTiter-Glo® Luminescent Cell

Viability Assay or by staining with propidium iodide (PI) and quantifying PI-positive (dead)

cells via flow cytometry or fluorescence microscopy.

A compound that inhibits necroptosis will result in a higher viability reading compared to the

TNFα/Smac mimetic/Z-VAD-FMK treated control.

RIPK1 Kinase Inhibition Assay
This is a biochemical assay to measure the direct inhibition of RIPK1 kinase activity.

Procedure:
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Recombinant human RIPK1 is incubated with the test compound (e.g., BMS-986143) in an

assay buffer (e.g., 25 mM HEPES pH 7.2, 20 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM

DTT).

The kinase reaction is initiated by adding ATP and a suitable substrate, such as Myelin Basic

Protein (MBP).

The reaction is allowed to proceed for a set time (e.g., 60-120 minutes) at room temperature.

The reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is

quantified. This can be done using various methods, including radiometric assays with [γ-³³P-

ATP] or luminescence-based assays like ADP-Glo™.

IC₅₀ values are determined from the dose-response curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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